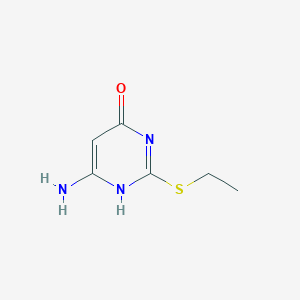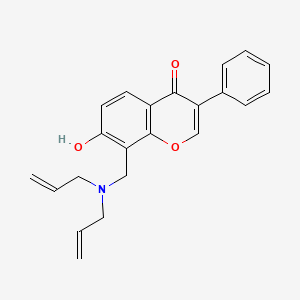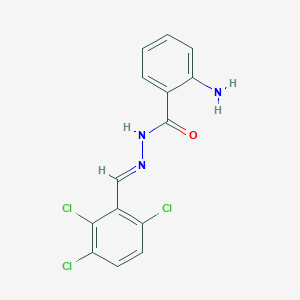
6-amino-2-ethylsulfanyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-ethylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-ethylsulfanyl-1H-pyrimidin-4-one typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-ethylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to sulfonyl derivatives.
Reduction: Reduction of the pyrimidine ring or functional groups attached to it.
Substitution: Nucleophilic substitution reactions at the amino or sulfanyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced pyrimidine compounds, and substituted pyrimidines with various functional groups.
Scientific Research Applications
6-amino-2-ethylsulfanyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and sleeping sickness.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-2-ethylsulfanyl-1H-pyrimidin-4-one involves its interaction with molecular targets and pathways within biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Indole derivatives: Although structurally different, indole derivatives also show a wide range of biological activities, making them relevant for comparison.
Uniqueness
6-amino-2-ethylsulfanyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethylsulfanyl group on the pyrimidine ring differentiates it from other pyrimidine derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
6-amino-2-ethylsulfanyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-2-11-6-8-4(7)3-5(10)9-6/h3H,2H2,1H3,(H3,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIIQANZEPCOQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=O)C=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC(=O)C=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B7744661.png)
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7744666.png)
![3-(4-Methoxyphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-7-olate;4-methylpiperidin-1-ium](/img/structure/B7744674.png)
![4-[(E)-(4-butoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7744685.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744688.png)
![6-amino-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744693.png)
![6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744695.png)
![6-amino-2-[(3-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744701.png)
![6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744707.png)


